Product packaging for 2-Amino-2-methyl-1-tetralone(Cat. No.:CAS No. 96866-39-6)

2-Amino-2-methyl-1-tetralone

Cat. No.: B1194311
CAS No.: 96866-39-6
M. Wt: 175.23 g/mol
InChI Key: ODKHCPYRDFYCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-2-methyl-1-tetralone is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of aminotetralones, which are synthetically versatile structures. This compound features both an amino group and a ketone functional group on a tetralin (1,2,3,4-tetrahydronaphthalene) backbone, making it a potential intermediate for the synthesis of more complex molecules . Scientific literature indicates that this compound has been studied as a conformationally restricted analogue in pharmacological research, specifically as a structural analogue of dissociative anesthetics . Its constrained geometry is valuable for investigating structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B1194311 2-Amino-2-methyl-1-tetralone CAS No. 96866-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96866-39-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-amino-2-methyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C11H13NO/c1-11(12)7-6-8-4-2-3-5-9(8)10(11)13/h2-5H,6-7,12H2,1H3

InChI Key

ODKHCPYRDFYCGY-UHFFFAOYSA-N

SMILES

CC1(CCC2=CC=CC=C2C1=O)N

Canonical SMILES

CC1(CCC2=CC=CC=C2C1=O)N

Synonyms

2-amino-2-methyl-1-tetralone
2-amino-2-methyl-1-tetralone hydrochloride

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 Methyl 1 Tetralone and Its Precursors

Strategies for the Construction of the Tetralone Core

The tetralone skeleton, a benzo-fused cyclohexanone, is a common motif in organic synthesis. Its preparation can be achieved through several classical and modern synthetic routes, often starting from simple aromatic precursors.

The synthesis of the tetralone core can begin with appropriately substituted naphthalene (B1677914) derivatives. While naphthalene itself is highly stable, its partially hydrogenated form, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), is a direct precursor. The benzylic oxidation of tetralin at the C1 position yields 1-tetralone (B52770). nih.gov Various oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have been employed for this transformation. nih.gov A particularly efficient method involves the use of DDQ in refluxing aqueous acetic acid, which provides high regioselectivity and excellent yields. nih.gov

Once the 1-tetralone core is obtained, the focus shifts to introducing the methyl and amino groups at the C2 position. The methylene (B1212753) group alpha to the carbonyl (the C2 position) is particularly reactive due to the acidity of its protons, making it amenable to alkylation. wikipedia.org

Direct methylation of 1-tetralone can be achieved using a suitable methylating agent and a base. For example, the use of sodium hydride and a methyl halide can introduce the first methyl group. A second alkylation or a different functionalization sequence is then required to complete the C2 substitution. The synthesis of 2,2-dimethyl-1-tetralone has been accomplished from 1-tetralone using sodium hydride and a methylating agent. psu.edu

The introduction of the amino group often proceeds through an intermediate. One common strategy involves the synthesis of 2-methyl-1-tetralone (B119441) first, followed by amination. Another approach is the enantioselective alkylation of a substituted tetralone. For example, the phase-transfer asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone has been used to prepare a key intermediate for the synthesis of other complex molecules. beilstein-journals.org This highlights that functionalization at the C2 position can be achieved in a stepwise and stereocontrolled manner. Cathodic reduction strategies have also been explored for the tandem alkylation of tetralones. nih.gov

The most common and versatile method for constructing the tetralone ring system is the intramolecular Friedel-Crafts acylation. wikipedia.org This reaction typically involves the cyclization of a 4-arylbutyric acid or its corresponding acid chloride. For example, 4-phenylbutanoic acid can be cyclized to 1-tetralone in the presence of a strong acid catalyst like polyphosphoric acid or methanesulfonic acid. wikipedia.orgresearchgate.net Lewis acids such as bismuth(III) triflate have also been shown to be effective catalysts for this transformation. researchgate.net

Modern variations of this reaction aim for milder conditions and greater efficiency. A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids has been developed for the synthesis of tetralones. rsc.org Another approach utilizes trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid to achieve a single-stage acylation-cycloalkylation of a phenylacetic acid with an alkene, avoiding harsher reagents like aluminum trichloride. nih.gov Furthermore, cascade reactions, such as an intramolecular Prins/Friedel-Crafts cyclization, can provide rapid access to complex tetralin scaffolds that are precursors to tetralones. beilstein-journals.org

Below is a table summarizing key Friedel-Crafts and related cyclization methods for tetralone synthesis.

Starting MaterialCatalyst/ReagentProductKey Features
4-Arylbutyric AcidsPolyphosphoric Acid / Lewis Acids (e.g., Bi(OTf)₃)1-TetralonesClassical and effective method. wikipedia.orgresearchgate.net
Keto Acids/EstersMetal-free conditionsTetralones/IndanonesCascade reductive Friedel-Crafts alkylation/cyclization. rsc.org
Phenylacetic Acid + AlkeneTrifluoroacetic Anhydride (TFAA) / Phosphoric AcidSubstituted 2-TetralonesSingle-stage, "cleaner" chemistry approach. nih.gov
ortho-Allylbenzaldehydes[Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS3,4-Dihydronaphthalen-1(2H)-onesEnantioselective rhodium-catalyzed hydroacylation. organic-chemistry.org
2-(2-Vinylphenyl)acetaldehydesBF₃·Et₂O4-Aryltetralin-2-olsCascade Prins/Friedel-Crafts cyclization. beilstein-journals.org

Enantioselective Synthesis of 2-Amino-2-methyl-1-tetralone and its Chiral Intermediates

Creating the chiral quaternary stereocenter at the C2 position is the most critical step in the synthesis of enantiomerically pure this compound. This is typically achieved by asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of C=O and C=N double bonds. ethz.chwikipedia.org In the context of this compound synthesis, this method can be applied to a prochiral precursor.

One strategy involves the reductive amination of a ketone. For example, a precursor like 2-methyl-2-amino-1-tetralone can be synthesized from a suitable tetralone derivative. A chemoenzymatic route has been described for the production of a related chiral amine, which involves the reductive amination of a substituted tetralone catalyzed by a transaminase, demonstrating the power of biocatalysis in achieving high stereoselectivity. mdpi.com Another approach involves the formation of an enamine or imine from the ketone, which is then hydrogenated using a chiral catalyst. The asymmetric hydrogenation of enamines using a chiral titanocene (B72419) catalyst has been reported, offering a route to chiral amines. acs.org

Catalytic hydrogenation of specific derivatives is also a viable route. For instance, the reduction of an amino-tetralone derivative using a palladium on carbon (Pd/C) catalyst under hydrogen pressure is a common step in related syntheses. For asymmetric transformations, chiral rhodium and ruthenium complexes, often bearing diphosphine ligands like BINAP, are widely used and can achieve high enantioselectivity in the reduction of ketones and imines. ethz.chscribd.com

A more direct approach to establishing the stereocenter at the C2 position of 2-methyl-1-tetralone, a key precursor, is the enantioselective protonation of its corresponding prochiral enolate. In this method, the enolate of 2-methyl-1-tetralone is generated using a strong base, and then a chiral proton source is used to quench the enolate, preferentially forming one enantiomer of the ketone.

A variety of chiral proton sources have been developed for this purpose. Early work demonstrated that catalytic amounts of enantiopure aminoalcohols could assist in the decarboxylation of 2-carboxy-2-methyl-1-tetralone, which proceeds through an enol intermediate, to give enantioenriched 2-methyl-1-tetralone, albeit with modest enantiomeric excess (e.e.). researchgate.net

More recent and effective methods utilize specifically designed chiral Brønsted acids. Eames and coworkers have extensively studied this reaction, using C₂-symmetric tris-sulfonamides and bis-sulfonamides as internal chiral proton sources for the lithium enolate of 2-methyl-1-tetralone. caltech.eduoup.com With a tris-sulfonamide, (R)-2-methyl-1-tetralone was obtained in up to 77% e.e. oup.com Interestingly, using a related bis-sulfonamide proton source allowed for the synthesis of the opposite (S)-enantiomer. oup.comnih.gov Chiral β-hydroxyethers have also been employed as chiral proton sources, with their acidity being a key factor in determining enantioselectivity, achieving up to 90% e.e. for 2-methyl-1-tetralone. ebi.ac.uk

The table below summarizes the results for the enantioselective protonation of the enolate derived from 2-methyl-1-tetralone using different chiral proton sources.

Chiral Proton SourceEnolate CounterionProduct ConfigurationEnantiomeric Excess (e.e.)
C₂-Symmetric Tris-sulfonamide (6)Li⁺(R)77% oup.com
C₂-Symmetric Bis-sulfonamide (9)Li⁺(S)33% oup.com
Chiral β-hydroxyether (1c)Li⁺Not Specified90% ebi.ac.uk
Dipeptide (35)Li⁺Not SpecifiedHigh e.e. reported for tetralones nih.gov
Aminoalcohol-assisted decarboxylationNot applicableNot Specifiedup to 35% researchgate.net

Kinetic Resolution Approaches

Kinetic resolution is a key technique for separating racemic mixtures into their constituent enantiomers by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of this compound, which possesses a chiral quaternary center, kinetic resolution can be applied to either the final product or its precursors.

One prominent strategy involves the dynamic kinetic resolution (DKR) of precursor molecules. DKR combines the kinetic resolution process with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. beilstein-journals.orgresearchgate.net For instance, the DKR of primary amines using enzymes like Candida antarctica lipase (B570770) B (CALB) in conjunction with a racemization catalyst is a well-established and highly efficient protocol. beilstein-journals.org While direct DKR of this compound is not extensively documented, the resolution of analogous compounds such as (±)-8-amino-5,6,7,8-tetrahydroquinoline has been successfully demonstrated. wikipedia.org

Enzymatic kinetic resolutions are particularly favored due to their high selectivity and mild reaction conditions. wikipedia.org Lipases are commonly used for the acylation of racemic amines, a method that has been scaled for commercial production of various chiral amines. beilstein-journals.org Another enzymatic approach is the oxidative kinetic resolution using amine dehydrogenases. For example, an engineered amine dehydrogenase from Geobacillus stearothermophilus has been used for the kinetic resolution of pharmaceutically relevant racemic α-chiral primary amines, yielding the S-configured amines with excellent enantiomeric excess (>99% ee). d-nb.info The kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline has also been achieved through acylation with (S)-naproxen acyl chloride, yielding diastereoisomeric amides that can be separated and hydrolyzed to afford the individual (S)-isomer. rsc.org

A related approach focuses on the precursors, such as the enantioselective decarboxylation of β-keto esters. The transformation of 2-methyl-1-tetralone-2-carboxylic acid benzyl (B1604629) ester into chiral 2-methyl-1-tetralone can be achieved in a one-pot cascade reaction. ebi.ac.uknih.gov This process involves a palladium-catalyzed debenzylation to form a racemic β-keto acid. The subsequent enantioselective decarboxylation is catalyzed by a chiral amino alcohol. The key to the enantioselection in this step is the kinetic resolution of the diastereomeric salt formed between the racemic β-keto acid and the chiral amino alcohol. ebi.ac.uknih.gov

Applications of Chiral Catalysts and Auxiliaries in Stereoselective Transformations

The construction of the chiral quaternary center in this compound with high stereocontrol often relies on the use of chiral catalysts or chiral auxiliaries. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of subsequent reactions, after which they can be removed. wikipedia.orgtcichemicals.com

Several classes of chiral auxiliaries have proven effective in asymmetric synthesis, including Evans' oxazolidinones, Corey's chiral auxiliaries, and Oppolzer's camphorsultam. nih.govwikipedia.org These are instrumental in creating complex molecules with high enantiopurity. For example, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be deprotonated to form an enolate. Subsequent reactions, such as alkylation, are directed by the stereochemistry of the auxiliary. wikipedia.org

In the synthesis of precursors to this compound, chiral catalysts play a pivotal role. The enantioselective protonation of the lithium enolate of 2-methyl-1-tetralone, for instance, can be achieved using chiral proton sources. Salan-type diamines have been shown to catalyze this stereoselective protonation. dntb.gov.ua Similarly, chiral amino alcohols, such as cinchona alkaloids or ephedrine, are used as organocatalysts in the enantioselective decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid, a key intermediate. ebi.ac.uknih.gov The mechanism involves the formation of diastereomeric complexes, with the chiral amino alcohol being responsible for the enantioselective protonation. ebi.ac.uk

Phase-transfer catalysis using chiral catalysts is another powerful method. The asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone has been successfully carried out using cinchona alkaloid-derived quaternary ammonium (B1175870) compounds as phase-transfer catalysts, yielding the desired product with good enantioselectivity. beilstein-journals.org

Advanced Synthetic Transformations Leading to Functionalized this compound

Amination Reactions at the Tetralone Scaffold

The introduction of the amino group onto the tetralone framework is a critical step in the synthesis of this compound. Asymmetric amination of ketones using ω-transaminases (ω-TAs) has emerged as a highly effective biocatalytic method. acs.orgelsevierpure.comresearchgate.net These enzymes can convert various 1- and 2-tetralone (B1666913) derivatives into the corresponding enantiopure amines (ee > 99%) using an amine donor like alanine. acs.orgelsevierpure.com Both (S)- and (R)-selective ω-transaminases are available, allowing for access to either enantiomer of the target amine. acs.orgresearchgate.net

The efficiency of these enzymatic aminations can be influenced by substituents on the tetralone ring. For example, various (S)-selective ω-TAs converted 6-methoxy-2-tetralone (B1345760) and 7-methoxy-2-tetralone (B1200426) with perfect enantiomeric excess (>99% ee) and, in some cases, quantitative conversion. acs.org An engineered (R)-selective ω-TA (ArRmut11) has also shown high conversion and stereoselectivity for these substrates. acs.orgresearchgate.net

Substrateω-TransaminaseSelectivityConversion (%)Enantiomeric Excess (ee %)Reference
2-TetraloneArS-ωTA(S)88>99 amazonaws.com
6-Methoxy-2-tetraloneArS-ωTA(S)->99 acs.org
6-Methoxy-2-tetraloneBM-ωTA(S)->99 acs.org
6-Methoxy-2-tetraloneArRmut11-ωTA(R)->99 acs.org
7-Methoxy-2-tetraloneVF-ωTA(S)>99>99 acs.org
7-Methoxy-2-tetralonePD-ωTA(S)>99>99 acs.org
7-Methoxy-2-tetraloneBM-ωTA(S)>99>99 acs.org
7-Methoxy-2-tetraloneCV-ωTA(S)>99>99 acs.org
7-Methoxy-2-tetraloneArRmut11-ωTA(R)>99>99 acs.org

This table presents a selection of results and is not exhaustive. Conversion and ee values are as reported in the cited literature under their specific reaction conditions.

Besides transaminases, imine reductases (IREDs) offer another biocatalytic route through the enantioselective reductive coupling of 2-tetralones with various amine partners. researchgate.net Chemical methods for amination include the direct catalytic enantioselective amination of ketones. For example, reacting 1-tetralone with di-tert-butyl azodicarboxylate in the presence of a chiral ligand and diethylzinc (B1219324) can produce the aminated product in good yield and high enantiomeric excess. rsc.org Classical methods, such as nitrosation of the tetralone followed by reduction of the resulting hydroxyimino tetralone, or the Neber rearrangement of tosyloxy derivatives, have also been employed to install the amino group at the C2 position. cdnsciencepub.com

Introduction of Quaternary Carbon Centers

The structure of this compound features a quaternary carbon atom at the C2 position, which presents a significant synthetic challenge due to steric hindrance. pnas.orgbeilstein-journals.org The creation of this all-carbon quaternary stereocenter must be carefully controlled. nih.govnih.gov

The synthesis of the precursor, 2-methyl-1-tetralone, is a key step. Direct methylation of 1-tetralone under basic conditions can be used, but this method often leads to the formation of a dimethylated byproduct that is difficult to separate. lookchemmall.com A more efficient method involves the Friedel-Crafts reaction of benzene (B151609) with α-methyl-γ-butyrolactone. lookchemmall.com Another approach is the Heck reaction between 3-methoxybenzyl chloride and ethyl acrylate, followed by reduction and cyclization to produce 6-methoxy-1-tetralone. tandfonline.com A similar sequence starting with benzyl chloride and ethyl methacrylate (B99206) yields 2-methyl-1-tetralone. tandfonline.com

The asymmetric synthesis of 1-tetralones bearing a remote quaternary stereocenter has been achieved through a sequence of Pd-catalyzed asymmetric conjugate addition and Rh-catalyzed enantiospecific C-C/C-H bond reorganization. nih.gov While this creates a quaternary center at a different position, the principles of controlling stereochemistry in the tetralone system are relevant. The direct enantioselective α-arylation of 2-methyltetralone has also been studied computationally, providing insights into the mechanism of C-C bond formation at the α-position. ebi.ac.uk The subsequent amination of a chiral 2-methyl-1-tetralone precursor, as described in the previous section, would then establish the final chiral quaternary center of this compound.

Multi-Step Cascade and Convergent Syntheses

Cascade and convergent synthetic strategies offer significant advantages in terms of efficiency and atom economy for the construction of complex molecules like functionalized this compound. rsc.orgscholarsresearchlibrary.com A cascade reaction, or domino reaction, involves multiple bond-forming transformations occurring in a single synthetic operation without isolating intermediates. rsc.org

A notable example relevant to the synthesis of the tetralone core is the one-pot cascade reaction to produce chiral 2-methyl-1-tetralone from 2-methyl-1-tetralone-2-carboxylic acid benzyl ester. ebi.ac.uknih.gov This reaction combines a palladium-catalyzed deprotection with a subsequent organocatalytic enantioselective decarboxylation. ebi.ac.uk Another cascade approach is the reductive Friedel–Crafts alkylation/cyclization of keto acids or esters to synthesize tetralones under metal-free conditions. rsc.org Palladium-catalyzed cascade reactions have also been developed to synthesize spiro imines from 1-tetralone oxime derivatives, demonstrating the utility of cascade processes for building complex heterocyclic systems on the tetralone scaffold. d-nb.info

Convergent synthesis involves preparing separate fragments of a complex molecule and then coupling them together in the later stages of the synthesis. scholarsresearchlibrary.com This approach is often more efficient for large molecules. For the synthesis of functionalized this compound derivatives, a convergent strategy could involve preparing a functionalized tetralone core and a separate side chain, followed by their coupling. For example, the synthesis of tetralone analogues of abscisic acid involved the alkylation of a dimethyl tetralone with a separately prepared dilithium (B8592608) salt of a side chain. psu.edu Similarly, a three-component Co(III)-catalyzed reaction has been developed for the convergent synthesis of functionalized alkenyl halides, showcasing a modern approach to assembling complex structures from simpler starting materials. nih.gov While not directly applied to this compound, these advanced cascade and convergent methodologies provide powerful blueprints for the efficient and stereocontrolled synthesis of this and related functionalized aminotetralone structures.

Chemical Reactivity and Transformation Pathways of 2 Amino 2 Methyl 1 Tetralone

Reactions Involving the Amino Group

The primary amino group in 2-Amino-2-methyl-1-tetralone serves as a nucleophilic center, readily participating in reactions typical of primary amines, such as acylation, alkylation, and condensation.

The nucleophilic nitrogen atom can attack acylating and alkylating agents to form N-substituted derivatives.

Acylation: The amino group reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in modifying the properties of the amino group or for use as a protecting group strategy in multi-step syntheses.

Alkylation: N-alkylation can be achieved using alkyl halides. Studies on related 2-aminotetralin structures have shown that the introduction of N-alkyl and N,N-dialkyl substituents is a common strategy to modulate biological activity. nih.gov For instance, an n-propyl group on the nitrogen has been found to be optimal for dopamine (B1211576) receptor agonist activity in related series. nih.gov While direct alkylation can sometimes lead to over-alkylation, reductive amination (discussed under carbonyl reactions) offers a more controlled method for synthesizing N-alkylated derivatives. Hydrogen-borrowing catalysis represents an alternative, atom-economical method for the alkylation of amino alcohols, a related class of compounds, using alcohols as alkylating agents. nih.gov

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Class Product Type Notes
Acylation Acid Chlorides (R-COCl) N-acyl-2-amino-2-methyl-1-tetralone (Amide) Typically performed in the presence of a base to neutralize HCl byproduct.
Acylation Acid Anhydrides ((RCO)₂O) N-acyl-2-amino-2-methyl-1-tetralone (Amide) Generally a milder acylation method.
Alkylation Alkyl Halides (R-X) N-alkyl or N,N-dialkyl derivatives Can lead to mixtures of mono- and di-alkylated products.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org These reactions are typically acid-catalyzed and are reversible. wikipedia.org The formation of an imine can be driven to completion by removing the water formed during the reaction. wikipedia.org This reactivity is a cornerstone of carbonyl chemistry and is utilized in various synthetic transformations. latech.edulibretexts.orglibretexts.org

Reactivity at the Carbonyl Group

The ketone functionality is a key site for transformations, including reductions, oxidations, and reactions involving the adjacent carbon atoms.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol (2-amino-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol). Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. For the parent compound, 1-tetralone (B52770), reduction with calcium in liquid ammonia (B1221849) has been shown to yield 1-tetralol with high efficiency. wikipedia.org Enzymatic reductions, for example using imine reductases (IREDs), have also been applied to tetralone derivatives for stereoselective aminations and reductions. nih.gov

Oxidation: While less common, the tetralone ring can undergo oxidative transformations. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, is a potential pathway. For 1-tetralone derivatives, oxidation can also lead to aromatization, forming naphthol products. acs.org Selective oxidation of the benzylic position of the parent hydrocarbon, tetralin, is a common industrial route to produce 1-tetralone. rsc.orgntnu.no

Enolate chemistry is a fundamental aspect of carbonyl reactivity, involving the deprotonation of an α-hydrogen to form a nucleophilic enolate ion. wikipedia.orglibretexts.org However, in this compound, the α-carbon (C2) is quaternary, meaning it bears no hydrogen atoms. Consequently, deprotonation and subsequent enolate formation at the C2 position are not possible.

This structural feature significantly limits the compound's participation in classical enolate-based reactions such as:

Alpha-halogenation at C2.

Aldol (B89426) condensations where it would act as the enolate component. pitt.edu

Direct alkylation at the C2 position. masterorganicchemistry.com

While enolate formation at C2 is blocked, reactivity related to the enol tautomer can be observed in related systems. For instance, studies on other tetralone derivatives show they can act as inhibitors of macrophage migration inhibitory factor (MIF) by interacting with the enzyme's tautomerase activity, which involves enol-keto conversions. mtak.hu However, for this compound, any such reactivity would not proceed through a C2-enolate intermediate.

Transformations of the Tetralone Ring System

The fused ring system of this compound can undergo transformations that alter the core skeleton, most notably through aromatization.

Aromatization: Tetralone derivatives can be converted into the more stable aromatic naphthalene (B1677914) system through dehydrogenation. wikipedia.org This process, often catalyzed by transition metals like platinum or palladium at elevated temperatures, results in the formation of a naphthol or a naphthylamine derivative. wikipedia.org For example, the reaction of 1-tetralone with methanol (B129727) at high temperatures yields 2-methyl-1-naphthol. wikipedia.org A transition-metal-free method for the alkylative aromatization of tetralones using alcohols in the presence of a strong base has also been reported, yielding substituted naphthols. acs.org Similarly, the oxime of 1-tetralone aromatizes upon treatment with acetic anhydride (B1165640) to give N-(1-naphthyl)acetamide. wikipedia.org Given these precedents, this compound would be expected to aromatize under appropriate oxidative or catalytic conditions to form a substituted aminonaphthol.

Table 2: Summary of Key Transformations

Functional Group Reaction Type Reagents/Conditions Resulting Product Class
Amino Group Acylation Acid chlorides, Anhydrides Amides
Amino Group Condensation Aldehydes, Ketones (acid catalyst) Imines (Schiff Bases)
Carbonyl Group Reduction NaBH₄, LiAlH₄ Secondary Alcohols
Tetralone Ring Aromatization Heat, Metal Catalyst (e.g., Pt, Pd) Aminonaphthol derivatives

Halogenation and Nitration Studies

Electrophilic substitution reactions on the aromatic ring of tetralone derivatives are common transformation pathways. The regioselectivity of these reactions is dictated by the existing substituents and the reaction conditions employed.

Halogenation: Studies on related tetralone structures, such as 1-methyl-2-tetralone, indicate that the aromatic ring is activated towards electrophilic aromatic substitution. Halogenation reactions using reagents like bromine with a Lewis acid catalyst typically result in substitution at the C6 or C8 positions of the tetralone ring. For less reactive aromatic compounds, a combination of N-bromosuccinimide (NBS) and activators can be effective. For instance, the bromination of anisole (B1667542) derivatives with electron-withdrawing groups has been successfully achieved using NBS in the presence of trimethylsilyl (B98337) benzenethiolate (B8638828) (PhSTMS), yielding monobrominated products in high yields.

Nitration: The nitration of the 1-tetralone core has been explored using various protocols, with the position of substitution depending on the specific conditions and the presence of other substituents. The introduction of a nitro group can occur on both the aromatic and aliphatic rings. For the aromatic ring, nitration of 1-tetralone with fuming nitric acid can lead to the 7-nitro derivative. The use of milder nitrating agents, such as nitrate (B79036) salts or nitric acid in acetic acid, can provide better yields and selectivity compared to the conventional nitric acid/sulfuric acid mixture. Temperature and reaction time are critical parameters, with lower temperatures and shorter durations generally leading to higher yields.

Table 1: Summary of Nitration Conditions for 1-Tetralone Derivatives

Decarboxylation and Related Processes

Decarboxylation is a key transformation for derivatives of this compound, particularly those originating from α-amino acid precursors. Research on the closely related compound, 2-methyl-1-tetralone-2-carboxylic acid, provides significant insight into this process. The decarboxylation of this acid can proceed without the need for a metal catalyst or base, leading to the formation of an enol intermediate, specifically 2-methyl-3,4-dihydro-1-naphthol. This enol is a crucial transient species that can undergo further reactions. The process is analogous to the decarboxylation of other α-substituted keto-acids, which often proceed through an enolate or enol intermediate.

The stereochemical course of decarboxylation has been studied for related amino acids. For example, the enzyme-catalyzed decarboxylation of 2-amino-2-methylmalonic acid results in the removal of the pro-R carboxy group, which is then replaced by a proton with retention of configuration at the C2 position.

Oxidation of Enol Intermediates and Peroxidation Mechanisms

The enol intermediate formed during the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid is susceptible to oxidation. In the presence of atmospheric oxygen (triplet oxygen), the enol, 2-methyl-3,4-dihydro-1-naphthol, undergoes oxidation to yield 2-hydroperoxy-2-methyl-1-tetralone. This reaction highlights a significant pathway for the transformation of the tetralone core, leading to peroxidized products. The mechanism of this oxidation has been supported by quantum chemical calculations.

The formation of hydroperoxides is a key step in peroxidation mechanisms. These species can be formed through various pathways, including the reaction of carbon-centered radicals with molecular oxygen to form peroxyl radicals, which can then abstract a hydrogen atom to generate a hydroperoxide. In the context of the tetralone enol, the reaction with triplet oxygen leads directly to the hydroperoxide derivative. This hydroperoxide can be further transformed; for instance, its reduction leads to the corresponding α-ketol, 2-hydroxy-2-methyl-1-tetralone.

Table 2: Transformation Pathway from Decarboxylation to Oxidation

Derivatives and Analogues of 2 Amino 2 Methyl 1 Tetralone: Synthesis and Structural Diversity

Synthesis of Substituted 2-Amino-2-methyl-1-tetralone Analogues

The synthesis of substituted this compound analogues can be achieved through several strategic approaches, primarily involving the introduction of substituents onto the aromatic ring or at the amino group. These methods allow for the systematic variation of the molecule's steric and electronic properties.

One common strategy involves the use of appropriately substituted tetralone precursors. For instance, the synthesis of 8-aryl-2-tetralones has been described through two alternative routes, providing a method to introduce aryl groups at the C-8 position of the tetralone ring system nih.gov. These substituted tetralones can then, in principle, be converted to the corresponding 2-amino-2-methyl derivatives.

Another key method for introducing the amino group is through reductive amination . This reaction converts a ketone, such as a substituted 2-methyl-1-tetralone (B119441), into an amine. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of the ketone with an amine to form an intermediate imine or enamine, which is then reduced to the final amine. wikipedia.orgmasterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its ability to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com This method is highly versatile, allowing for the introduction of a wide range of substituents on the nitrogen atom by choosing the appropriate primary or secondary amine in the reaction. Enzymatic reductive amination has also emerged as a powerful tool for the synthesis of chiral 2-aminotetralin derivatives. nih.gov

The Buchwald-Hartwig amination represents another powerful tool for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates. wikipedia.org In the context of this compound analogues, this reaction could be applied to a suitably functionalized tetralone precursor, such as a 2-bromo-2-methyl-1-tetralone, to introduce a variety of aryl or heteroaryl groups at the amino position. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for the success of the coupling. beilstein-journals.org

Synthetic Method Description Key Reagents/Catalysts Potential Substitutions
Reductive AminationConversion of a ketone to an amine via an imine intermediate.Ketone, Amine, Reducing Agent (e.g., NaBH3CN)N-alkyl, N-aryl groups
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of an aryl halide/triflate with an amine.Aryl halide/triflate, Amine, Palladium catalyst, Ligand, BaseN-aryl, N-heteroaryl groups
Use of Substituted PrecursorsSynthesis starting from pre-functionalized tetralone molecules.Substituted tetralonesAromatic ring substituents

Preparation of 2-Hydroxy-2-methyl-1-tetralone and its Derivatives

2-Hydroxy-2-methyl-1-tetralone is a key intermediate in the synthesis of certain derivatives of this compound. Its preparation is typically achieved through the oxidation of the corresponding 2-methyl-1-tetralone.

A common method for this transformation is the asymmetric oxidation of 2-substituted-1-tetralone enolates. researchgate.net This approach can provide high stereoselectivity, yielding enantiomerically enriched α-hydroxy ketones. researchgate.net The oxidation of 2-alkyl-6-X-1-tetralones (where X can be various substituents) with oxygen or air under phase-transfer conditions has also been reported as a viable synthetic route. researchgate.net

Once formed, 2-hydroxy-2-methyl-1-tetralone can be further derivatized. For example, it has been shown to react with methyl alaninate (B8444949) or phenylalaninate to form iminolactones. researchgate.net This reactivity highlights its utility as a building block for more complex molecules.

Starting Material Reaction Key Reagents Product
2-Methyl-1-tetraloneAsymmetric Oxidation of EnolateChiral oxaziridine2-Hydroxy-2-methyl-1-tetralone
2-Alkyl-6-X-1-tetralonesOxidationOxygen/Air, Phase-transfer catalyst2-Alkyl-2-hydroxy-6-X-1-tetralones
2-Hydroxy-2-methyl-1-tetraloneReaction with amino acid estersMethyl alaninate or phenylalaninateIminolactones

Functionalization Strategies for Expanding Chemical Space

To expand the chemical diversity of this compound, various functionalization strategies can be employed. These strategies target different parts of the molecule, including the amino group and the aromatic ring.

N-Functionalization of the amino group is a straightforward approach to introduce a wide variety of substituents. Standard reactions for amine functionalization can be applied, such as acylation to form amides, and alkylation to introduce new alkyl groups. monash.eduyoutube.com The choice of acylating or alkylating agent allows for the introduction of a vast array of functional groups, thereby modifying the steric and electronic properties of the molecule. Formylation of amines is another common transformation. nih.gov

C-H functionalization is a more advanced strategy that allows for the direct modification of carbon-hydrogen bonds. nih.govresearchgate.net While specific examples directly on the this compound scaffold are not abundant in the provided search results, the general principles of C-H activation could be applied to introduce new functional groups on the aromatic ring. This approach offers a powerful way to access novel analogues that might be difficult to synthesize through traditional methods.

Structural Modifications for Exploring Novel Reactivity

Beyond simple functionalization, more profound structural modifications of the this compound scaffold can be undertaken to explore novel reactivity and access unique chemical architectures.

One such modification is the formation of spirocyclic derivatives . An electrochemical method has been developed for the synthesis of spirolactones from α-tetralone derivatives. acs.orgacs.orgnih.govresearchgate.net This reaction proceeds through the oxidation of methanol (B129727) to formaldehyde, followed by an aldol (B89426) reaction and intramolecular lactonization. acs.org The synthesis of linear spiro indoles from β-tetralone derivatives has also been reported. researchgate.net These examples demonstrate the potential to construct spirocyclic systems at the C-2 position of the tetralone ring.

Ring expansion of the tetralone core is another intriguing structural modification. A regioselective electrochemical ring expansion of cyclobutanols to 1-tetralones has been developed. researchgate.net While not a direct modification of the tetralone itself, this method provides access to substituted tetralones that could be precursors to ring-expanded analogues of the target molecule.

Skeletal rearrangements, such as the photocatalytic denitrogenation of 3-ylideneoxindoles to access C-3 aminoquinolin-2(1H)-ones, showcase how more complex transformations can be used to fundamentally alter the heterocyclic core of a molecule. nih.gov While not directly applied to this compound, these types of rearrangements represent a frontier in exploring novel chemical space and reactivity.

Modification Type Description Example Reaction Potential Outcome
SpirocyclizationFormation of a spirocyclic system at the C-2 position.Electrochemical synthesis of spirolactones from α-tetralone derivatives.Novel spiro-tetralone compounds.
Ring ExpansionIncreasing the size of the carbocyclic ring.Electrochemical ring expansion of cyclobutanols to 1-tetralones.Access to larger ring systems.
Skeletal RearrangementFundamental change in the core structure of the molecule.Photocatalytic denitrogenation for skeletal editing.Access to novel heterocyclic systems.

Applications of 2 Amino 2 Methyl 1 Tetralone in Contemporary Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecular Architectures

The tetralone core is a privileged structure in synthetic chemistry, serving as a robust starting point for the elaboration of intricate molecular designs. The presence of both an amino group and a ketone functionality in 2-amino-2-methyl-1-tetralone provides orthogonal handles for a variety of chemical transformations.

Precursor for Advanced Organic Intermediates

The tetralone skeleton is a key constituent in the synthesis of numerous bioactive compounds, including steroids, heterocycles, and pharmaceutical agents. The derivative, 2-methyl-1-tetralone (B119441), serves as a direct precursor in the vapor-phase synthesis of 2-methyl-1-naphthol, an important industrial intermediate. This transformation, involving methylation and dehydrogenation, can proceed with high conversion and selectivity over specialized catalysts. mdpi.comnih.gov The amenability of the tetralone core to such modifications highlights its role as a foundational intermediate for constructing more complex aromatic systems.

Role in the Synthesis of Natural Product Analogs (e.g., Vitetrifolin, Abscisic Acid)

The structural framework of this compound is particularly suited for the synthesis of analogs of complex natural products. By mimicking key structural elements, chemists can create simplified yet biologically active versions of these molecules.

A notable example is the synthesis of analogs of the plant hormone abscisic acid (ABA). Bicyclic analogs of ABA have been designed using a tetralone core to incorporate the essential functional groups required for biological activity. ehu.es These tetralone-based analogs were predicted to have enhanced persistence and activity in plants because their structure prevents cyclization into inactive metabolites like phaseic acid. ehu.esacs.orgncl.ac.uk A highly efficient, two-step synthesis has been developed to produce (+)-tetralone ABA from (S)-ABA methyl ester, making this potent agonist available on an industrial scale. acs.org

Similarly, the tetralone scaffold has been employed to create simplified analogs of Vitetrifolin D, a halimane-type diterpenoid. A tetralone-based analog, synthesized in six steps from 2-methyl-1-tetralone, was shown to suppress the phorbol (B1677699) ester-induced epithelial-mesenchymal transition, mirroring the activity of the natural product. rsc.org This strategy of using a tetralone-based simplification is considered applicable to the study of other complex diterpenoids. rsc.org

Natural ProductAnalog TypeSynthetic PrecursorKey Finding
Abscisic Acid (ABA)Tetralone Analog1-Tetralone (B52770)Enhanced biological activity due to prevention of inactive metabolite formation. ehu.esncl.ac.uk
Vitetrifolin DTetralone-based Analog2-Methyl-1-tetraloneSimplified analog retains the biological activity of the natural product. rsc.org

Construction of Fused Heterocyclic and Polycyclic Systems

The reactivity of the tetralone ring system makes it an excellent platform for constructing fused ring systems, which are common motifs in pharmaceuticals and natural products. The condensation of α-tetralone with various reagents can lead to the formation of complex, multi-ring structures. For instance, α-tetralone can act as the CH-acid component in multicomponent reactions to yield linear tetrahydrobenzo[h]tetrazoloquinazolines.

Furthermore, derivatives such as β-tetralone oximes can undergo intramolecular oxidative cyclization and aromatization to afford fused α-carbolines, which are pentacyclic systems, in good yields. nih.gov This methodology demonstrates the utility of the tetralone framework in building molecular complexity through efficient cyclization strategies.

Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis

The inherent chirality and functional groups of this compound and its derivatives make them highly suitable for applications in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

Role in Enantioselective Epimerization and Deracemization of Alpha-Amino Acids

Chiral templates derived from the tetralone scaffold can be used to control the stereochemistry of amino acids. A closely related compound, 2-hydroxy-2-methyl-1-tetralone, has been used as a template for the epimerization of chiral α-amino acids. Iminolactones prepared from the reaction of this tetralone derivative with amino acid esters can undergo isomerization, effectively allowing for the deracemization of unnatural alpha-amino acids. This process demonstrates how the enantiomeric purity of the tetralone template can be transferred to the amino acid product.

The asymmetric synthesis of tailor-made amino acids is a critical area of research, and the use of chiral Ni(II) complexes is a leading methodology. nih.gov These complexes often employ Schiff bases derived from an amino acid and a chiral ligand to direct stereoselective alkylation reactions. The structural motif of this compound makes it a candidate for incorporation into such chiral auxiliary systems.

ProcessSubstrateTetralone Derivative UsedOutcome
EpimerizationMethyl alaninate (B8444949), Methyl phenylalaninate2-Hydroxy-2-methyl-1-tetraloneFormation of iminolactones allowing for controlled isomerization.
DeracemizationUnnatural alpha-amino acids2-Hydroxy-2-methyl-1-tetralonePotential to convert racemic mixtures to a single enantiomer.

Precursor for Chiral Ligands in Metal-Catalyzed Reactions

Amino acids and their derivatives, such as chiral amino alcohols, are readily available biomolecules that are frequently used as precursors for chiral ligands in transition metal catalysis. These ligands are crucial for inducing enantioselectivity in a vast array of chemical reactions. Chiral β-aminophosphine derivatives, for example, can be synthesized from amino alcohols (which can be derived from the reduction of amino ketones like this compound) and serve as powerful ligands in metal-catalyzed reactions like palladium-catalyzed allylic substitutions.

The structural framework of this compound, containing a chiral amino alcohol precursor motif, positions it as a valuable starting material for the synthesis of novel chiral ligands. The development of C2-symmetric and non-symmetrical ligands from such building blocks is a cornerstone of modern asymmetric catalysis. These versatile ligands can form complexes with a variety of metals, including copper, nickel, rhodium, and iridium, to catalyze reactions with high yields and enantioselectivity.

Development of Novel Organic Scaffolds and Reagents

The compound this compound serves as a highly versatile bifunctional building block in contemporary organic synthesis. Its structure, which combines the reactivity of a cyclic ketone with a nucleophilic amino group at a quaternary carbon, makes it a valuable precursor for the construction of complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the tetralone core is a recognized scaffold in therapeutically active agents. researchgate.net The strategic placement of the amino and methyl groups on the tetralone framework allows for the development of novel heterocyclic systems and reagents with potential applications in drug discovery.

The utility of this compound is most pronounced in its role as a synthon for generating diverse organic scaffolds, especially through multicomponent reactions (MCRs). MCRs are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. nih.govajrconline.org This approach is prized for its efficiency, atom economy, and its ability to rapidly generate libraries of complex molecules. nih.gov

The parent compound, α-tetralone, is a well-established participant in such reactions. For instance, ternary condensations involving α-tetralone, aromatic aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326) lead to the formation of complex fused heterocyclic systems such as benzo[h]quinolines. researchgate.net By extension, this compound can be envisioned as a key component in similar transformations. Its ketone functionality can participate in condensations, while the amino group offers a secondary reactive site for subsequent intramolecular cyclizations or for introducing additional diversity, leading to novel and highly substituted heterocyclic frameworks.

The synthesis of fused heterocyclic scaffolds is a primary application of the tetralone core. The reactivity of the α-tetralone moiety is frequently exploited to construct polycyclic systems. researchgate.netresearchgate.net Key synthetic strategies include:

Condensation Reactions: Similar to its parent, this compound can react with various reagents to form fused systems. For example, reaction with 1H-indole-2,3-dione and malononitrile could potentially yield complex spiro[benzo[h]chromene-4-(4H),3'(3H)indol]-2'-[1H]-one derivatives, where the amino and methyl groups would introduce novel substitution patterns. researchgate.net

Imino-Diels-Alder Reactions: The tetralone framework is a known precursor for benzo[f]quinoline (B1222042) derivatives via imino-Diels-Alder reactions. researchgate.net Employing this compound in such a sequence would produce analogs bearing an amino-methyl substituent, potentially altering the pharmacological properties of the resulting scaffold.

Formation of Fused Azoles and Azines: The α-aminoketone motif is a classic precursor for various nitrogen-containing heterocycles. The reaction of this compound with appropriate bifunctional reagents could facilitate the synthesis of fused pyrazines, imidazoles, or triazines, expanding the chemical space accessible from this starting material.

The data below outlines potential synthetic routes and the novel scaffolds that could be developed using this compound, based on established reactivity patterns of the α-tetralone core.

Table 1: Potential Heterocyclic Scaffolds Derived from this compound

Reaction TypeCo-ReactantsResulting ScaffoldPotential Significance
Multicomponent CondensationAromatic Aldehyde, MalononitrileSubstituted Benzo[h]quinolineCore structure in various biologically active compounds. researchgate.net
Friedländer AnnulationOrtho-aminoaryl Ketone/AldehydeSubstituted Dibenzo[b,h] researchgate.netnih.govnaphthyridineScaffolds with potential applications in materials science and medicinal chemistry.
Paal-Knorr Synthesis Analogue1,4-Dicarbonyl CompoundFused Pyrrole DerivativesPyrrole moieties are common in pharmaceuticals.
Pictet-Spengler Reaction AnalogueTryptamine or Phenethylamine DerivativeComplex Spirocyclic Indole/Isoquinoline Alkaloid MimeticsCreation of complex, three-dimensional structures often found in natural products.
Gewald Aminothiophene SynthesisElemental Sulfur, Active Methylene NitrileFused Thiophene DerivativesThiophenes are important scaffolds in drug discovery.

Mechanistic Investigations and Reaction Pathways of 2 Amino 2 Methyl 1 Tetralone Chemistry

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of α-amino ketones such as 2-Amino-2-methyl-1-tetralone can be achieved through several synthetic routes. One of the most plausible and well-established methods is a variation of the Strecker amino acid synthesis. This pathway involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis.

The proposed reaction mechanism for the synthesis of this compound from 2-methyl-1-tetralone (B119441) proceeds in two main stages:

Formation of the α-aminonitrile: The process begins with the reaction between 2-methyl-1-tetralone and ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium chloride). The carbonyl group of the tetralone is first protonated, enhancing its electrophilicity. Ammonia then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. This intermediate subsequently loses a molecule of water to form an iminium ion. The cyanide ion (from a source like potassium cyanide) then attacks the iminium ion, leading to the formation of the α-aminonitrile, 2-amino-2-methyl-1-cyanonaphthalene.

Hydrolysis of the α-aminonitrile: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions. This process typically involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. A series of proton transfers and rearrangements ultimately leads to the formation of a carboxylic acid and the elimination of ammonia. However, for the synthesis of an amino ketone, the reaction conditions would be controlled to achieve hydrolysis of the nitrile to the primary amine without affecting the ketone, or a protecting group strategy might be employed. A more direct route would involve reductive amination of a suitable precursor.

An alternative pathway could involve the direct amination of a pre-functionalized tetralone. For example, the reaction of 2-bromo-2-methyl-1-tetralone with ammonia would proceed via a nucleophilic substitution mechanism (SN2) to yield the desired product. The stereochemical outcome of such a reaction would depend significantly on the reaction conditions and the substrate's stereochemistry.

Step Reactants Intermediate Product of Step Mechanism
1a2-methyl-1-tetralone, NH₃, H⁺HemiaminalIminium ionNucleophilic addition-elimination
1bIminium ion, CN⁻-α-aminonitrileNucleophilic addition
2α-aminonitrile, H₂O, H⁺/OH⁻Imine, AmideThis compoundHydrolysis

Stereochemical Control and Asymmetric Induction Mechanisms

Achieving stereochemical control in the synthesis of this compound is crucial, as the biological activity of chiral molecules often depends on their specific stereoisomeric form. Asymmetric induction can be achieved by introducing a chiral element into the reaction, which can be a substrate, reagent, catalyst, or solvent.

In the context of a Strecker-type synthesis, asymmetric induction can be realized by replacing ammonia with a chiral amine, which acts as a chiral auxiliary. For instance, using (S)-α-phenylethylamine would lead to the formation of two diastereomeric α-aminonitrile intermediates. The chiral auxiliary biases the addition of the cyanide ion to one face of the iminium intermediate over the other, resulting in an excess of one diastereomer. This diastereomeric mixture can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched target compound.

The use of chiral catalysts is another powerful strategy for asymmetric synthesis. Chiral Lewis acids or Brønsted acids can be employed to catalyze the formation of the iminium ion and control the facial selectivity of the subsequent nucleophilic attack. For instance, a chiral phosphoric acid catalyst could protonate the tetralone, creating a chiral environment that directs the approach of the amine and cyanide nucleophiles.

The table below illustrates potential methods for achieving stereochemical control in the synthesis of this compound.

Method Chiral Source Mechanism of Induction Expected Outcome
Chiral Auxiliary(S)-α-phenylethylamineFormation of diastereomeric intermediates, facial blockingDiastereomeric excess of the α-aminonitrile
Chiral CatalystChiral Phosphoric AcidFormation of a chiral ion pair, transition state stabilizationEnantiomeric excess of the final product
Chiral ReagentAsymmetric reducing agentStereoselective reduction of an imine precursorEnantiomerically enriched amine

Mechanistic Studies of Oxidative Processes

The oxidative degradation of amines is a significant area of study, particularly for understanding their stability and potential metabolic pathways. For this compound, oxidative processes can be initiated by various reactive oxygen species (ROS) and are likely to involve the amine functionality and the benzylic carbon atoms of the tetralone ring.

A plausible mechanism for the oxidation of this compound involves the formation of radical intermediates. The reaction can be initiated by the abstraction of a hydrogen atom from the amino group or the α-carbon, leading to the formation of a nitrogen-centered or carbon-centered radical, respectively.

In the presence of oxygen, these radicals can react to form peroxy radicals, which can then undergo a series of reactions, including cyclization, fragmentation, or further oxidation. The oxidation of the amino group can lead to the formation of an imine, which can then be hydrolyzed to a ketone. Oxidation at the benzylic position of the tetralone ring can lead to the formation of a hydroxyl group or further oxidation to a ketone, potentially leading to ring-opening.

The following table outlines a proposed oxidative pathway for this compound.

Step Reactant Oxidizing Agent Intermediate Potential Products
1This compoundROS (e.g., •OH)Nitrogen/Carbon-centered radical-
2Radical intermediateO₂Peroxy radicalHydroperoxide
3Hydroperoxide-Imine, Aldehyde2-Imino-2-methyl-1-tetralone, 2-methyl-1,2-tetralindione
4This compoundStrong Oxidants (e.g., KMnO₄)-Ring-opened products (e.g., dicarboxylic acids)

Kinetic Analysis of Key Reactions and Rate-Determining Steps

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for optimizing reaction conditions. For the synthesis of this compound via a Strecker-type reaction, the rate-determining step is likely to be either the formation of the iminium ion or the nucleophilic attack of the cyanide ion.

The rate of iminium ion formation is dependent on the concentration of the tetralone, the amine, and the acid catalyst. The reaction is often reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water. The subsequent attack of the cyanide ion is generally a fast process. Therefore, under many conditions, the formation of the iminium ion is the rate-limiting step.

In the oxidative degradation of this compound, the initial hydrogen abstraction by a reactive oxygen species is often the rate-determining step. The rate of this step is dependent on the concentration of the amine, the concentration of the oxidizing agent, and the bond dissociation energy of the C-H or N-H bond being broken.

The table below summarizes the likely rate-determining steps and influencing factors for the key reactions of this compound.

Reaction Proposed Rate-Determining Step Influencing Factors Expected Rate Law
α-aminonitrile FormationIminium ion formation[Ketone], [Amine], pH, TemperatureRate = k[Ketone][Amine][H⁺]
Nitrile HydrolysisNucleophilic attack of water on the protonated nitrile[Nitrile], [H⁺] or [OH⁻], TemperatureRate = k[Nitrile][H⁺]
Oxidative DegradationInitial H-atom abstraction[Amine], [Oxidant], Bond Dissociation EnergyRate = k[Amine][Oxidant]

Theoretical and Computational Studies of 2 Amino 2 Methyl 1 Tetralone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules and the energetic landscapes of their reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular properties. Applications of DFT to molecules structurally related to 2-Amino-2-methyl-1-tetralone, such as other tetralone derivatives and amino-containing compounds, have been used to elucidate their geometric and electronic properties. tandfonline.comresearchgate.net

In studies of similar compounds, DFT calculations, often using functionals like B3LYP with basis sets such as aug-cc-pVDZ or 6-311++G(d,p), are employed to optimize the molecular geometry and determine vibrational frequencies. tandfonline.comnih.gov For this compound, such calculations would reveal key structural parameters and predict its infrared and Raman spectra.

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive. tandfonline.comnih.gov Analysis of the Molecular Electrostatic Potential (MEP) map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: Data is illustrative, based on typical values for structurally similar compounds.)

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVReflects chemical reactivity and kinetic stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms and predict reaction kinetics. researchgate.netplos.org For this compound, this involves modeling potential reactions such as N-acylation, oxidation, or condensation.

The search for a transition state (TS), a first-order saddle point on the potential energy surface, is a critical step. The energy barrier, determined by the difference in energy between the reactants and the transition state, dictates the reaction rate. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to locate these transition states. plos.orgunimib.it For instance, the mechanism of epimerization in related iminolactones derived from 2-hydroxy-2-methyl-1-tetralone has been studied to understand the stereochemical outcomes of reactions. researchgate.net These computational approaches can clarify whether a reaction proceeds through a concerted or stepwise mechanism and identify any key intermediates.

Molecular Modeling and Conformational Analysis

The three-dimensional shape of a molecule is crucial to its function and reactivity. Molecular modeling and conformational analysis aim to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them.

The tetralone ring system is not planar and can adopt different conformations, such as a half-chair or an envelope. rsc.org For this compound, the presence of substituents at the C2 position introduces additional conformational complexity. Theoretical calculations, such as the Molecular Mechanics force field method (e.g., MM2), have been successfully used to analyze the conformations of related 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. researchgate.netcdnsciencepub.com These studies show that the relative orientation of the amino and methyl groups, as well as the puckering of the non-aromatic ring, can be predicted. In related aminotetralols, conformations are often stabilized by intramolecular hydrogen bonding, a factor that would also be significant for this compound. cdnsciencepub.com

Table 2: Relative Energies of Postulated Conformations for this compound (Note: Data is illustrative and based on general principles of conformational analysis for substituted tetralones.)

ConformationDihedral Angle (N-C2-C1-O)Relative Energy (kcal/mol)Key Feature
Equatorial-Amino~60°0.0Amino group in a pseudo-equatorial position, minimizing steric hindrance.
Axial-Amino~180°+2.5Amino group in a pseudo-axial position, leading to potential 1,3-diaxial interactions.

Simulations of Intermolecular Interactions Relevant to Chemical Transformations

Chemical reactions, particularly in the condensed phase, are heavily influenced by intermolecular interactions between reactant molecules and with the solvent. Molecular Dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time, providing insight into these interactions. nih.gov

For this compound, MD simulations could be used to study its solvation in different media, revealing how solvent molecules arrange around the solute and affect its conformational equilibrium. Furthermore, simulations can model the interactions between multiple reactant molecules. By analyzing radial distribution functions (RDFs), one can understand the probability of finding molecules at a certain distance from each other, which is crucial for bimolecular reactions. nih.gov These simulations can highlight the role of hydrogen bonding, van der Waals forces, and electrostatic interactions in orienting molecules for a reaction. nih.govmdpi.com For example, studies on related amino alcohols have used MD to show a greater tendency for intermolecular hydrogen bonding, which influences the substance's physical properties and reactivity. nih.gov

Computational Prediction of Novel Reaction Modalities

A frontier in computational chemistry is the de novo prediction of new chemical reactions. By leveraging knowledge of reaction mechanisms and applying algorithms to explore the vast space of possible chemical transformations, novel synthetic pathways can be discovered. nih.gov

For this compound, computational tools could be used to predict its reactivity with a wide range of reagents. This can be approached in several ways:

Reaction Prediction Software: Programs that use extensive databases of known reaction rules can suggest potential products when given the reactants. nih.gov

Quantum Mechanical Screening: High-throughput quantum chemical calculations can be used to estimate the activation energies for a library of potential reactions, identifying those that are kinetically feasible.

Exploring Mechanistic Possibilities: Computational analysis can reveal unexpected reaction pathways, such as pericyclic reactions or radical-mediated transformations, that might not be intuitively obvious. nih.gov

These predictive studies can accelerate discovery by focusing experimental efforts on the most promising synthetic routes, potentially uncovering new ways to functionalize the tetralone scaffold.

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives and Intermediates

High-resolution spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are paramount for the structural elucidation of 2-Amino-2-methyl-1-tetralone, its synthetic intermediates, and complex derivatives. These techniques provide detailed information on the molecular framework, connectivity of atoms, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR spectroscopy is used to identify the chemical environment of protons within the molecule. For a typical this compound structure, the spectrum would reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the diastereotopic protons of the two methylene (B1212753) (-CH₂-) groups in the alicyclic ring, and a characteristic singlet for the methyl (-CH₃) group. The integration of these signals confirms the proton count in each environment.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. It is used to confirm the presence of the carbonyl carbon (C=O), the quaternary carbon at position 2, the carbons of the methyl and methylene groups, and the distinct carbons of the aromatic ring.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed for more complex derivatives to establish connectivity between protons and carbons, confirming the precise assembly of the molecular structure and the position of various substituents.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, which is invaluable for confirming the identity of newly synthesized derivatives or identifying reaction intermediates.

Table 1: Representative NMR Spectroscopic Data for this compound
TechniqueAssignmentExpected Chemical Shift (δ) / ppmKey Characteristics
¹H NMRAromatic-H7.2 - 8.1Multiple signals (doublets, triplets) depending on substitution pattern.
-CH₂- (Position 4)~2.9 - 3.1Triplet
-CH₂- (Position 3)~2.0 - 2.2Multiplet
-CH₃~1.4Singlet
¹³C NMRC=O (Carbonyl)>195Characteristic downfield signal.
Aromatic-C125 - 145Multiple signals.
C2 (Quaternary)~55 - 65Signal for the chiral center.
-CH₃~25Upfield signal.

Chromatographic Methods for Stereoisomer Separation and Purity Determination

Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers. The separation and quantification of these stereoisomers are crucial, as they may exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose.

The principle of chiral HPLC involves the differential interaction of the enantiomers with the CSP, leading to different retention times and thus, separation. The choice of CSP is critical and is often based on the functional groups present in the analyte. For amino ketones like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are widely used and versatile.

Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin or vancomycin (B549263) are particularly effective for separating underivatized amino acids and related polar compounds.

Pirkle-type or Brush-type CSPs: These phases are designed with specific chiral selectors that engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions with the analyte.

Method development involves optimizing the mobile phase (composition and additives), flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) between the enantiomeric peaks. The determination of enantiomeric excess (% ee) or purity is accomplished by integrating the peak areas of the separated enantiomers. A successful chiral separation method was reported for the related compound 2-Methyl-1-tetralone (B119441), demonstrating the feasibility of this approach. daicelchiral.com

Table 2: Example Chromatographic Conditions for Chiral Separation of a Tetralone Derivative
ParameterCondition
Compound2-Methyl-1-tetralone daicelchiral.com
ColumnCHIRALPAK IH (3 x 100 mm, 1.6 µm) daicelchiral.com
Chromatographic ModeReverse Phase daicelchiral.com
Mobile PhaseWater / Acetonitrile = 60 / 40 daicelchiral.com
Flow Rate0.21 mL/min daicelchiral.com
Temperature25 °C daicelchiral.com
DetectionUV-VIS at 254 nm daicelchiral.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. It is the gold standard for unambiguously assigning the absolute configuration (R or S) of a chiral center.

The process requires a high-quality single crystal of a pure enantiomer or a suitable crystalline derivative. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the precise spatial arrangement of every atom, as well as bond lengths and angles, can be determined.

While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-Methyl-1-tetralone, has been determined when covalently bound to the SARS-CoV-2 main protease (PDB entry: 6YNQ). ebi.ac.ukrcsb.orgwwpdb.org This analysis provided high-resolution data confirming the ligand's structure and its binding orientation within the protein's active site. ebi.ac.ukrcsb.org Such studies exemplify the power of X-ray crystallography to provide unequivocal structural proof in a research context.

Table 3: Crystallographic Data for PDB Entry 6YNQ (Structure of SARS-CoV-2 Main Protease bound to 2-Methyl-1-tetralone)
ParameterValue
PDB ID6YNQ ebi.ac.ukrcsb.orgwwpdb.org
MethodX-RAY DIFFRACTION rcsb.org
Resolution1.80 Å rcsb.org
Space GroupC 1 2 1 ebi.ac.uk
R-Value Work0.192 rcsb.org
R-Value Free0.226 rcsb.org

Future Research Directions and Unexplored Avenues in 2 Amino 2 Methyl 1 Tetralone Chemistry

Innovations in Green and Sustainable Synthesis Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Amino-2-methyl-1-tetralone, future research could focus on moving away from classical synthetic methods that may rely on harsh reagents or produce significant waste. Investigations into biocatalysis, employing enzymes to construct the chiral center at the C2 position, could offer a highly selective and sustainable approach. Additionally, the use of greener solvent systems, such as supercritical fluids or bio-based solvents, and the exploration of catalytic methods that minimize waste and energy consumption are critical areas for future inquiry.

Table 1: Potential Green Synthesis Strategies for this compound

StrategyPotential AdvantagesResearch Focus
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced waste.Identification and engineering of suitable enzymes (e.g., transaminases).
Green SolventsReduced environmental impact, improved safety.Exploring the use of supercritical CO2, ionic liquids, or bio-derived solvents.
Catalytic HydrogenationAtom economy, reduced use of stoichiometric reagents.Development of efficient and recyclable catalysts for the reductive amination of a suitable precursor.
Flow ChemistryImproved safety, scalability, and process control.Design and optimization of a continuous flow process for the synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely uncharted territory. A systematic investigation into its behavior under various reaction conditions could unveil novel transformations. For instance, the unique juxtaposition of the amino and ketone functionalities could be exploited in intramolecular reactions to form complex heterocyclic scaffolds. Research into the diastereoselective reactions of the tetralone ring, influenced by the chiral center at C2, could also lead to the development of new synthetic methodologies. The exploration of its coordination chemistry with various metals could open up avenues in catalysis and materials science.

Design and Synthesis of Advanced Analogues for Methodological Development

The synthesis of analogues of this compound, where the core structure is systematically modified, can be a powerful tool for developing new synthetic methods. By introducing different substituents on the aromatic ring or varying the alkyl group at the C2 position, researchers can probe the electronic and steric effects on the compound's reactivity. These analogues can serve as testbeds for new reaction discovery and as building blocks for the construction of more complex molecules. For example, the development of a library of such analogues could facilitate the discovery of new catalysts or reagents that are specifically tailored for transformations involving the tetralone scaffold.

Integration with Machine Learning and Artificial Intelligence in Synthetic Planning and Discovery

Q & A

Q. What are the established synthetic routes for 2-Amino-2-methyl-1-tetralone, and what challenges arise during its preparation?

The synthesis of this compound typically begins with its precursor, 2-methyl-1-tetralone (4), which is synthesized via Friedel-Crafts acylation of substituted benzene derivatives. A key challenge is achieving regioselectivity and minimizing side reactions during cyclization. For instance, Marek Pažický et al. demonstrated that the enantiomerically enriched form of the related compound 2-hydroxy-2-methyl-1-tetralone can be obtained through asymmetric catalysis, but the process requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid racemization . Methodological optimization, such as using chiral auxiliaries or enantioselective reducing agents, is critical for improving yield and purity.

Q. How can spectroscopic methods (NMR, IR, MS) be utilized to characterize this compound and distinguish it from structural analogs?

Structural elucidation relies on comparative spectral analysis:

  • NMR : The carbonyl group in 1-tetralone derivatives appears as a distinct signal at ~200–210 ppm in 13C^{13}\text{C} NMR. The amino and methyl substituents influence chemical shifts; for example, the methyl group at position 2 splits signals in 1H^{1}\text{H} NMR into a multiplet due to coupling with adjacent protons .
  • MS : Electron ionization (EI) typically generates a molecular ion peak at m/z 175 (C11_{11}H13_{13}NO), with fragmentation patterns highlighting loss of NH2_2 or CO groups.
  • IR : A strong absorption band near 1680–1720 cm1^{-1} confirms the ketone moiety, while N-H stretches (3300–3500 cm1^{-1}) indicate the amino group .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when synthesizing this compound derivatives under varying catalytic conditions?

Discrepancies in yields often stem from competing reaction pathways. For example:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may favor hydrogenation of the ketone group, while enzymatic catalysts (e.g., lipases) can improve enantioselectivity in chiral derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in amino-functionalization steps, whereas non-polar solvents stabilize intermediates in cyclization reactions. Systematic screening using design-of-experiments (DoE) methodologies, such as factorial designs, is recommended to identify optimal conditions .

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis, and what are its limitations?

The compound’s rigid tetralone scaffold and stereogenic center at C2 enable its use in directing stereochemistry during reactions like epimerization of α-amino acids. For instance, it forms Schiff bases with amino acids, stabilizing transition states during racemization. However, limitations include:

  • Steric hindrance : Bulky substituents on the tetralone ring may reduce reactivity with larger substrates.
  • Solubility : Poor solubility in aqueous media restricts its application in biocatalytic systems. Recent studies suggest modifying the amino group with electron-withdrawing substituents (e.g., trifluoroacetyl) to enhance stability and reactivity .

Q. What analytical challenges arise in distinguishing this compound from its regioisomers, and how can they be addressed?

Isomeric differentiation requires advanced techniques:

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
  • Chiral HPLC : Using columns like Chiralpak® IA/IB, with hexane/isopropanol mobile phases, separates enantiomers based on π-π interactions .
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts and IR spectra for comparison with experimental data .

Methodological Recommendations

  • Synthetic optimization : Prioritize kinetic over thermodynamic control in cyclization steps to avoid undesired byproducts.
  • Data validation : Cross-reference spectral data with PubChem and CAS databases to confirm assignments .
  • Ethical compliance : Adhere to safety protocols for handling amino ketones, including proper ventilation and PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.